Menthyl acetate

Description

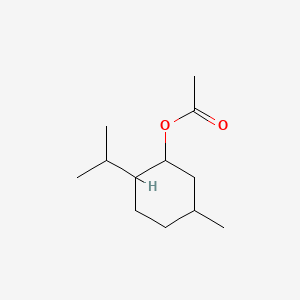

Structure

3D Structure

Properties

IUPAC Name |

(5-methyl-2-propan-2-ylcyclohexyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHXUANMFYXWVNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20859153 | |

| Record name | cyclohexanol, 5-methyl-2-(1-methylethyl)-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with an odor like menthol; [Hawley], colourless to pale yellowish liquid with a mild, minty odour | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Menthyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5945 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Menthyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/424/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

227 °C | |

| Record name | MENTHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/824 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

soluble in alcohol, propylene glycol, most fixed oils; slightly soluble in water, glycerol, 1 ml in 6 ml 70% alcohol; 1 ml in 1 ml 80% alcohol (in ethanol) | |

| Record name | Menthyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/424/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

dl-, (-)- 0.919-0.924 | |

| Record name | Menthyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/424/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.05 [mmHg] | |

| Record name | Menthyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5945 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16409-45-3, 2230-87-7, 2552-91-2, 89-48-5, 20777-36-0, 2623-23-6, 29066-34-0 | |

| Record name | Menthyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16409-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neomenthyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002230877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menthyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016409453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neomenthyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122112 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | d-Neomenthyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2R,5R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | cyclohexanol, 5-methyl-2-(1-methylethyl)-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Menthyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-menthyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+)-neomenthyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Neomenthyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-menthyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Menthyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MENTHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/824 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Menthyl acetate chemical properties and structure

An In-depth Technical Guide to Menthyl Acetate: Structure, Properties, and Applications

Introduction

Menthyl acetate is a naturally occurring monoterpene and the acetate ester of menthol. It is a significant component of the essential oil of peppermint (Mentha piperita), contributing 3–5% of the volatile oil and influencing its characteristic aroma and flavor.[1] As a versatile molecule, its applications extend beyond the flavor and fragrance industries into pharmaceuticals, where its specific chemical structure and physicochemical properties are leveraged for various functions, including as a cooling agent, a penetration enhancer for transdermal drug delivery, and as a chiral building block in complex organic synthesis.[2][3][4][5]

This guide provides a comprehensive overview of the chemical properties and structure of menthyl acetate, designed for researchers, scientists, and professionals in drug development. It delves into its complex stereochemistry, spectroscopic profile, chemical reactivity, and established protocols for its synthesis, offering a foundational understanding for its application in scientific research and development.

Molecular Structure and Stereoisomerism

Menthyl acetate's chemical formula is C₁₂H₂₂O₂ with a molar mass of approximately 198.30 g/mol .[1][6] Its structure is based on a p-menthane backbone, which is a cyclohexane ring substituted with a methyl group and an isopropyl group. The complexity and functionality of menthyl acetate arise from its stereochemistry. The cyclohexane ring contains three chiral centers, leading to several possible stereoisomers.

The most commercially and biologically significant isomer is l-menthyl acetate, also known as (-)-menthyl acetate, which has the (1R,2S,5R) configuration.[1] This is the enantiomer predominantly found in nature.[7] Synthetic menthyl acetate is often produced from racemic menthol, resulting in a mixture of enantiomers known as DL-menthyl acetate.[7] The spatial arrangement of the methyl, isopropyl, and acetate groups on the cyclohexane ring dictates the molecule's physical properties, sensory characteristics, and biological activity.

Caption: Chair conformations of l-menthyl acetate and neomenthyl acetate.

Physicochemical Properties

The physical and chemical properties of menthyl acetate are crucial for its handling, formulation, and application. The data presented below is a compilation from various authoritative sources.

| Property | Value | Source(s) |

| CAS Number | 2623-23-6 (l-menthyl acetate) 89-48-5 (racemic) | [1][8] |

| Molecular Formula | C₁₂H₂₂O₂ | [1][6] |

| Molar Mass | 198.30 g/mol | [1][6] |

| Appearance | Colorless to pale yellowish liquid | [9] |

| Odor | Fresh, fruity, peppermint, mentholic | [2][9] |

| Density | ~0.92 g/mL at 25 °C | [1][2] |

| Boiling Point | 229–230 °C | [1][2] |

| Melting Point | < 25 °C | [2] |

| Flash Point | 77 °C (171 °F) | [1][2] |

| Refractive Index (n²⁰/D) | ~1.447 | [2][9] |

| Optical Rotation ([α]²⁰/D) | -81° (c=8 in benzene) for l-menthyl acetate | [2] |

| Solubility | Slightly soluble in water; miscible with alcohol and ether | [9][10] |

| LogP (Octanol/Water) | ~4.39 | [2] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and quality control of menthyl acetate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum of menthyl acetate displays characteristic signals for the protons on the cyclohexane ring, the isopropyl group, the ring methyl group, and the acetyl methyl group. The proton attached to the carbon bearing the acetate group (C-O) typically appears as a multiplet downfield around 4.5-4.7 ppm. The acetyl methyl protons appear as a sharp singlet around 2.0 ppm. The isopropyl and ring methyl protons appear as doublets and multiplets in the upfield region (0.7-1.7 ppm).[11]

-

¹³C NMR : The carbon NMR spectrum shows a distinct signal for the carbonyl carbon of the ester at approximately 170 ppm. The carbon attached to the ester oxygen appears around 75 ppm. The remaining aliphatic carbons of the cyclohexane ring and the isopropyl and methyl substituents resonate in the 16-50 ppm range.[12]

-

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong, sharp absorption band around 1735-1740 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretch of the ester group. Additional strong bands appear in the 1240-1250 cm⁻¹ region, corresponding to the C-O stretching vibration of the acetate moiety. The C-H stretching vibrations of the aliphatic groups are observed around 2850-2960 cm⁻¹ .[13]

-

Mass Spectrometry (MS) : Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 198 is often weak or absent. A prominent peak is observed at m/z 138 , resulting from the loss of acetic acid (60 Da) via a McLafferty-type rearrangement. Other significant fragments include peaks corresponding to the loss of the isopropyl group and further fragmentation of the cyclohexane ring.[6][14]

Chemical Reactivity and Synthesis

Reactivity

The primary reaction of interest for menthyl acetate is the hydrolysis of the ester bond . This can be achieved under either acidic or basic conditions (saponification) to yield menthol and acetic acid or its corresponding salt. This reaction is essentially the reverse of its synthesis.

Synthesis via Fischer Esterification

Menthyl acetate is most commonly synthesized by the Fischer esterification of menthol with an acetylating agent, such as acetic acid, acetic anhydride, or acetyl chloride, in the presence of an acid catalyst.[2][15] Acetic anhydride and acetyl chloride are more reactive than acetic acid and often result in higher yields and faster reaction times.[15]

Caption: Experimental workflow for the synthesis and purification of menthyl acetate.

Experimental Protocol: Synthesis from Menthol and Acetic Anhydride

This protocol describes a standard laboratory procedure for the synthesis of menthyl acetate.

1. Reaction Setup:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 8.0 g of l-menthol.

-

In a fume hood, carefully add 9.0 mL of acetic anhydride, followed by 20 drops of concentrated sulfuric acid. The sulfuric acid acts as a catalyst.[15]

2. Esterification:

-

Stir the mixture and heat it in a warm water bath to reflux for 90 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[15]

-

The rationale for refluxing is to increase the reaction rate by heating without evaporating the reactants or products.

3. Work-up and Neutralization:

-

After 90 minutes, remove the flask from the heat and allow it to cool to room temperature.

-

Transfer the cooled mixture to a separatory funnel. Add 20 mL of distilled water.

-

Carefully add 20 mL of a 5% sodium bicarbonate (NaHCO₃) solution in portions.[15] Swirl gently after each addition and vent the funnel frequently to release the CO₂ gas produced. Continue adding until effervescence ceases.

-

Causality: The NaHCO₃ wash is critical to neutralize the unreacted acetic anhydride, any acetic acid formed, and the sulfuric acid catalyst. This prevents the reverse reaction (hydrolysis) and purifies the product.

4. Extraction and Isolation:

-

Stopper the separatory funnel and shake vigorously, venting periodically. Allow the layers to separate.

-

Drain and discard the lower aqueous layer. The upper organic layer contains the menthyl acetate product.

-

Transfer the organic layer to a clean Erlenmeyer flask.

5. Drying and Final Purification:

-

Add a small amount of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the organic layer to remove residual water.[15] Swirl the flask until the drying agent no longer clumps together.

-

Filter the mixture to remove the drying agent. The resulting clear liquid is crude menthyl acetate.

-

For higher purity, the product can be further purified by vacuum distillation.

Applications in Research and Drug Development

Menthyl acetate's unique properties make it a valuable compound in several high-value applications.

-

Flavor and Fragrance: It is widely used to impart a refreshing, minty, and fruity aroma and taste in food, beverages, oral care products, and perfumes.[3][5][16]

-

Topical Pharmaceuticals: The cooling sensation of menthyl acetate makes it a suitable ingredient in topical analgesic creams, ointments, and liniments to provide soothing relief from minor muscle and joint pain.[3][5]

-

Transdermal Drug Delivery: L-Menthyl acetate and its derivatives have been investigated as penetration enhancers.[2] They can temporarily disrupt the stratum corneum barrier of the skin, facilitating the permeation of various active pharmaceutical ingredients (APIs) with differing lipophilicities.[2]

-

Pharmaceutical Intermediate: High-purity menthyl acetate serves as a chiral building block or a reactive component in the synthesis of more complex APIs.[4] Its defined stereochemistry is valuable for creating stereospecific drug molecules, where biological activity is often dependent on a single enantiomer.

Safety and Handling

Menthyl acetate is a combustible liquid and should be handled with appropriate safety precautions.[17]

-

Handling: Use in a well-ventilated area and avoid inhalation of vapors.[18][19] Keep away from sources of ignition such as heat, sparks, and open flames.[17][18]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[19][20]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents, acids, and bases.[18][21]

-

First Aid: In case of eye contact, rinse with plenty of water. For skin contact, wash thoroughly with soap and water. If inhaled, move to fresh air. If ingested, rinse mouth with water and seek medical attention.[17][18][20]

Conclusion

Menthyl acetate is a multifaceted molecule whose utility is deeply rooted in its distinct chemical structure and stereochemistry. From its role as a key aroma compound in peppermint to its emerging applications as a functional excipient and synthetic intermediate in the pharmaceutical industry, its properties are of significant interest to researchers. A thorough understanding of its physicochemical characteristics, spectroscopic profile, and chemical reactivity is fundamental to harnessing its full potential in scientific and commercial applications.

References

- 1. Menthyl acetate - Wikipedia [en.wikipedia.org]

- 2. L-Menthyl acetate CAS#: 2623-23-6 [m.chemicalbook.com]

- 3. peppermintoilmanufacturers.com [peppermintoilmanufacturers.com]

- 4. nbinno.com [nbinno.com]

- 5. ffc.alfa-chemistry.com [ffc.alfa-chemistry.com]

- 6. Menthyl acetate [webbook.nist.gov]

- 7. Buy Bulk – Menthyl Acetate | Manufacturer-Supplier | Sinofi [sinofoodsupply.com]

- 8. Menthyl acetate 97 89-48-5 [sigmaaldrich.com]

- 9. Menthyl acetate | C12H22O2 | CID 27867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scent.vn [scent.vn]

- 11. L-MENTHYL ACETATE(16409-45-3) 1H NMR spectrum [chemicalbook.com]

- 12. L-Menthyl acetate(2623-23-6) MS [m.chemicalbook.com]

- 13. Menthyl acetate [webbook.nist.gov]

- 14. Menthyl acetate [webbook.nist.gov]

- 15. researchgate.net [researchgate.net]

- 16. jindaldrugs.com [jindaldrugs.com]

- 17. shop.perfumersapprentice.com [shop.perfumersapprentice.com]

- 18. aurochemicals.com [aurochemicals.com]

- 19. echemi.com [echemi.com]

- 20. extrasynthese.com [extrasynthese.com]

- 21. nj.gov [nj.gov]

Menthyl Acetate: A Comprehensive Technical Guide to its Chemical Identity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menthyl acetate, a monoterpene ester, is a key component in the flavor and fragrance industries, prized for its characteristic minty and fruity aroma. It is the ester formed from the reaction of menthol and acetic acid. Beyond its sensory applications, menthyl acetate and its various isomers are of significant interest to researchers in drug development and chemical synthesis for their potential therapeutic properties and as chiral auxiliaries. Understanding the precise chemical identity of menthyl acetate, including its various isomeric forms, is fundamental for accurate experimental design, regulatory compliance, and the successful application of this compound in research and development. This guide provides an in-depth overview of the essential chemical identifiers of menthyl acetate, focusing on its Chemical Abstracts Service (CAS) numbers and molecular weight.

The Significance of Isomerism in Menthyl Acetate

Menthyl acetate can exist in several stereoisomeric forms due to the presence of chiral centers in the menthol backbone. The spatial arrangement of the methyl and isopropyl groups on the cyclohexane ring gives rise to different isomers, each with unique physical and biological properties. The most common and commercially significant isomers are l-menthyl acetate (the naturally occurring form) and racemic menthyl acetate (a mixture of enantiomers). The specific isomer used in a study or formulation is critical, as different isomers can exhibit distinct pharmacological effects and sensory profiles. Therefore, the accurate identification of the specific isomer through its CAS number is paramount.

Core Chemical Identifiers: CAS Number and Molecular Weight

The Chemical Abstracts Service (CAS) number is a unique numerical identifier assigned to every chemical substance, ensuring unambiguous identification in literature and databases. The molecular weight is a fundamental physical property, crucial for stoichiometric calculations in chemical reactions and for the preparation of solutions of known concentrations.

Below is a summary of the CAS numbers and molecular weights for the most common forms of menthyl acetate:

| Chemical Name | Synonym(s) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| l-Menthyl acetate | (-)-Menthyl acetate, (1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl acetate | 2623-23-6[1][2][3][4][5] | C₁₂H₂₂O₂[2][4][6] | 198.30[5][7][8] |

| dl-Menthyl acetate | (±)-Menthyl acetate, Menthyl acetate racemic | 89-48-5, 16409-45-3[3][9][10][11] | C₁₂H₂₂O₂[7][8][10] | 198.30[7][8] |

| Menthyl acetate (isomer unspecified) | p-Menth-3-yl acetate | 89-48-5[9][10][12] | C₁₂H₂₂O₂[12] | 198.3019[12] |

It is crucial for researchers to note that the CAS number 89-48-5 is sometimes used to refer to the racemic mixture, but can also be used more generally for menthyl acetate where the stereochemistry is not specified.[9][10][12] To ensure the highest level of experimental reproducibility and accuracy, it is best practice to use the most specific CAS number available for the isomer of interest.

Synthesis of Menthyl Acetate: An Overview

Menthyl acetate is synthesized through the esterification of menthol with acetic acid. This reaction is typically catalyzed by an acid, such as sulfuric acid. The choice of the menthol isomer will determine the resulting menthyl acetate isomer.

Caption: Fischer esterification of menthol and acetic acid.

Experimental Protocols: Verification of Chemical Identity

Ensuring the identity and purity of menthyl acetate in a research setting is critical. The following is a generalized workflow for the verification of menthyl acetate.

Step-by-Step Methodology for Identity Confirmation:

-

Procurement and Documentation:

-

Obtain menthyl acetate from a reputable supplier.

-

Record the manufacturer, lot number, and the CAS number provided on the container and the certificate of analysis (CoA).

-

-

Physical Characterization:

-

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample in a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra.

-

Analyze the chemical shifts, integration, and coupling patterns to confirm the molecular structure of menthyl acetate. The spectra should be consistent with the expected structure and the specific isomer.

-

-

Infrared (IR) Spectroscopy:

-

Acquire an IR spectrum of the neat liquid.

-

Identify the characteristic ester carbonyl (C=O) stretch at approximately 1735 cm⁻¹ and the C-O stretch.

-

-

-

Chromatographic Purity Assessment:

-

Gas Chromatography (GC):

-

Select an appropriate GC column (e.g., a non-polar or medium-polarity column).

-

Develop a suitable temperature program to separate menthyl acetate from any impurities or other isomers.

-

Determine the purity of the sample by calculating the peak area percentage. For chiral analysis, a chiral GC column is necessary to separate enantiomers.

-

-

Conclusion

A meticulous approach to the identification and characterization of menthyl acetate is fundamental for any scientific endeavor. The CAS number serves as the primary identifier to distinguish between its various isomers, while the molecular weight is essential for quantitative experiments. By employing the verification protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

- 1. SID 135053829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy Bulk – Menthyl Acetate | Manufacturer-Supplier | Sinofi [sinofoodsupply.com]

- 4. L-Menthyl acetate | 2623-23-6 [chemicalbook.com]

- 5. (1R)-(-)-乙酸薄荷酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. hpc-standards.com [hpc-standards.com]

- 7. Menthyl acetate 97 89-48-5 [sigmaaldrich.com]

- 8. Buy Menthyl acetate | 89-48-5 [smolecule.com]

- 9. Menthyl acetate | C12H22O2 | CID 27867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. menthyl acetate, 89-48-5 [thegoodscentscompany.com]

- 11. menthyl acetate racemic, 16409-45-3 [thegoodscentscompany.com]

- 12. Menthyl acetate [webbook.nist.gov]

Natural occurrence of Menthyl acetate in Mentha piperita

An In-depth Technical Guide to the Natural Occurrence of Menthyl Acetate in Mentha piperita

Abstract

Menthyl acetate is a pivotal monoterpene ester that significantly contributes to the characteristic minty, fruity, and herbaceous aroma of peppermint oil, derived from Mentha piperita L. As a key quality marker, its concentration is of paramount interest to researchers, cultivators, and professionals in the pharmaceutical, food, and cosmetic industries. This technical guide provides a comprehensive exploration of the natural occurrence of menthyl acetate in Mentha piperita. We will delve into its position within the complex chemical matrix of peppermint essential oil, elucidate its biosynthetic pathway, analyze the multifaceted factors influencing its in-planta concentration, and detail the authoritative analytical methodologies for its extraction and quantification. This document is structured to serve as a foundational resource, blending established scientific principles with practical, field-proven insights for professionals engaged in natural product research and development.

Menthyl Acetate within the Phytochemical Landscape of Mentha piperita

Mentha piperita, a hybrid mint resulting from a cross between watermint (Mentha aquatica) and spearmint (Mentha spicata), is cultivated globally for its essential oil. This oil is a complex mixture of over 40 different compounds, primarily monoterpenoids.[1] The quality and therapeutic efficacy of peppermint oil are intrinsically linked to the proportionate balance of its main constituents.[2]

While (-)-menthol is the most abundant and economically significant component, typically ranging from 30% to 55%, and (-)-menthone is the second most prevalent (14% to 32%), menthyl acetate is a crucial secondary metabolite.[1] Its presence, which can range from traces to over 20%, imparts a desirable fruity and floral nuance that softens the sharp, cooling sensation of menthol.[2][3] The variability in its concentration is significant and is influenced by a host of factors, as will be discussed.

Table 1: Typical Composition of Major Volatile Compounds in Mentha piperita Essential Oil

| Compound | Chemical Class | Typical Percentage Range (%) | Key Sensory Contribution |

| (-)-Menthol | Oxygenated Monoterpene | 30.0 - 55.0 | Strong, cooling, minty |

| (-)-Menthone | Oxygenated Monoterpene | 14.0 - 32.0 | Minty, slightly camphoraceous |

| Menthyl Acetate | Monoterpene Ester | 2.0 - 12.0 | Fruity, herbaceous, minty |

| 1,8-Cineole (Eucalyptol) | Oxygenated Monoterpene | 3.5 - 14.0 | Camphoraceous, medicinal |

| Menthofuran | Oxygenated Monoterpene | 1.0 - 9.0 | Herbaceous, slightly bitter |

| Isomenthone | Oxygenated Monoterpene | 1.5 - 10.0 | Minty, green |

| Neomenthol | Oxygenated Monoterpene | 2.5 - 3.5 | Minty, musty |

| Limonene | Monoterpene Hydrocarbon | 1.0 - 5.0 | Citrusy |

| Pulegone | Oxygenated Monoterpene | Traces - 7.0 | Pungent, minty (undesirable at high levels) |

Note: Ranges are compiled from multiple geographical sources and analytical studies.[1][2][4][5][6][7]

The Biosynthesis of Menthyl Acetate: An Enzymatic Perspective

Menthyl acetate is not a primary product of the core terpenoid pathway but is formed in the final step of a specific branch of monoterpene metabolism within the glandular trichomes of the peppermint leaf. The direct precursor to menthyl acetate is (-)-menthol.

The key transformation is an esterification reaction catalyzed by the enzyme acetyl-coenzyme A:(-)-menthol acetyltransferase . This enzyme facilitates the transfer of an acetyl group from acetyl-CoA to the hydroxyl group of (-)-menthol, yielding (-)-menthyl acetate.[8][9]

Causality in Catalysis: Research has shown that this transacetylase is highly specific for acetyl-CoA as the acyl donor.[8] However, it exhibits lower specificity for the alcohol substrate, implying that the prevalence of menthyl acetate synthesis is more dependent on the availability of its precursor, (-)-menthol, than on the selectivity of the enzyme itself.[8] This is a critical insight for any efforts aimed at metabolically engineering the plant for higher acetate yields. The reaction is inhibited by thiol-directed reagents, suggesting the importance of a sulfhydryl group for its catalytic activity.[8]

Sources

- 1. kirj.ee [kirj.ee]

- 2. mdpi.com [mdpi.com]

- 3. upubscience.com [upubscience.com]

- 4. African peppermint (Mentha piperita) from Morocco: Chemical composition and antimicrobial properties of essential oil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Mentha piperita: Essential Oil and Extracts, Their Biological Activities, and Perspectives on the Development of New Medicinal and Cosmetic Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolism of Monoterpenes: Acetylation of (—)-Menthol by a Soluble Enzyme Preparation from Peppermint (Mentha piperita) Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolism of Monoterpenes: Acetylation of (-)-Menthol by a Soluble Enzyme Preparation from Peppermint (Mentha piperita) Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: Elucidating the Biosynthetic Pathway of Menthyl Acetate in Mentha Species

Abstract

Menthyl acetate is a critical monoterpene ester that defines the characteristic aroma and flavor profile of peppermint (Mentha × piperita) essential oil.[1] Its biosynthesis represents the terminal step in a complex, multi-enzyme pathway localized within the peltate glandular trichomes of the plant.[2][3] This technical guide provides a comprehensive exploration of the complete biosynthetic sequence, from the universal isoprenoid precursors to the final acetylation of (-)-menthol. We will dissect the enzymatic steps, their regulation, subcellular organization, and the key methodologies employed for their characterization. This document is intended for researchers in plant biochemistry, metabolic engineering, and natural product chemistry, offering a foundational understanding for efforts aimed at enhancing the yield and quality of mint essential oils.

The Monoterpenoid Genesis: From Primary Metabolism to a C10 Scaffold

The journey to menthyl acetate begins not with the characteristic minty notes, but with the fundamental building blocks of all terpenoids, derived from primary metabolism. In mint plants, the biosynthesis of monoterpenes is exclusively supplied by the plastid-localized methylerythritol phosphate (MEP) pathway.[2] This pathway converts simple sugars into the five-carbon (C5) isomers, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[2]

The first pivotal step in monoterpene synthesis involves the condensation of one molecule of IPP and one molecule of DMAPP. This reaction is catalyzed by geranyl diphosphate synthase (GPPS) , a heterodimeric enzyme, to form the ten-carbon (C10) intermediate, geranyl diphosphate (GPP) .[2][4] GPP is the universal, acyclic precursor for the vast diversity of monoterpenes found in the plant kingdom.[2][5][6]

Forging the p-Menthane Ring: The Central Pathway to (-)-Menthol

The conversion of the linear GPP molecule into the complex cyclic structure of (-)-menthol requires a cascade of eight distinct enzymatic reactions.[2][3] These transformations are responsible for establishing the p-menthane skeleton and its three chiral centers, which are crucial for the final product's sensory properties. The entire process is spatially confined to the secretory cells of the peltate glandular trichomes, the specialized "bio-factories" on the leaf surfaces.[3]

The Committed Step: Cyclization to (-)-Limonene

The first committed step of the pathway is the stereospecific cyclization of GPP, catalyzed by (-)-limonene synthase (LimS) .[2][4] This reaction establishes the foundational monocyclic p-menthane structure, yielding (-)-(4S)-limonene.[3] The regio- and stereospecificity of this enzyme is a critical control point, directing carbon flux specifically toward the menthol/menthyl acetate branch of monoterpene metabolism.[7]

A Cascade of Oxidation and Reduction

Following cyclization, a series of redox transformations systematically modify the limonene ring to produce the key ketone intermediate, (-)-menthone.

-

Allylic Hydroxylation: A cytochrome P450-dependent monooxygenase, (-)-limonene-3-hydroxylase (L3OH) , introduces a hydroxyl group at the C3 position of the ring to form (-)-trans-isopiperitenol.[4][7][8]

-

Dehydrogenation: The hydroxyl group is then oxidized by (-)-trans-isopiperitenol dehydrogenase (iPDH) to yield the α,β-unsaturated ketone, (-)-isopiperitenone.[4][9]

-

Double-Bond Reduction: (-)-Isopiperitenone reductase (IPR) , an NADPH-dependent enzyme, catalyzes the stereospecific reduction of the endocyclic double bond to produce (+)-cis-isopulegone.[8]

-

Isomerization: The exocyclic double bond of (+)-cis-isopulegone is isomerized into conjugation with the carbonyl group by (+)-isopulegone isomerase (IPGI) , forming (+)-pulegone.[8]

-

Second Reduction: (+)-Pulegone reductase (PGR) reduces the double bond of the pulegone ring to yield a mixture of the stereoisomeric ketones (-)-menthone and (+)-isomenthone.[2][8]

The Penultimate Step: Stereospecific Formation of (-)-Menthol

The final step before acetylation is the reduction of the ketone (-)-menthone. This is a crucial reaction, as different reductases can produce different stereoisomers of menthol. In peppermint, (-)-menthone reductase (MMR) specifically reduces (-)-menthone to (-)-menthol, the desired precursor for menthyl acetate.[2][7][10] This NADPH-dependent reaction solidifies the final chiral configuration of the alcohol.[11][12][13]

Figure 1: Core biosynthetic pathway from Geranyl Diphosphate to (-)-Menthol.

The Terminal Reaction: Esterification to Menthyl Acetate

The final defining step in the pathway is the esterification of (-)-menthol. This reaction is responsible for producing the less harsh, sweeter aromatic note that menthyl acetate imparts to high-quality peppermint oil.[1]

The Key Enzyme: Acetyl-CoA:(-)-Menthol Acetyltransferase

The conversion of (-)-menthol to (-)-menthyl acetate is catalyzed by a soluble enzyme named acetyl-CoA:(-)-menthol acetyltransferase (MAT) .[14][15] This enzyme belongs to the transferase family, which facilitates the transfer of an acetyl group from a donor molecule to the hydroxyl group of the menthol acceptor.[16]

The donor molecule is acetyl-coenzyme A (acetyl-CoA) , a central metabolite in numerous cellular processes.[14][15] The reaction is a transacetylation, resulting in the formation of (-)-menthyl acetate and the release of coenzyme A.

Figure 2: The terminal enzymatic reaction for Menthyl Acetate synthesis.

Enzymatic Properties and Subcellular Localization

Studies involving enzyme preparations from peppermint leaves have successfully characterized the acetyltransferase. It is a soluble, cytosolic enzyme, indicating that the final step of biosynthesis occurs in the cytoplasm of the glandular trichome's secretory cells.[14][15][17] This is a key insight, as other steps in the pathway are localized to different subcellular compartments, highlighting the complexity and organization of monoterpene metabolism.[3]

The enzyme exhibits high specificity for the acyl donor. While it efficiently utilizes acetyl-CoA, its activity with other donors like propionyl-CoA and butyryl-CoA is significantly lower (11% and 2% relative activity, respectively).[14][15] Conversely, it shows broader specificity for the alcohol substrate, suggesting that the availability of (-)-menthol, rather than the selectivity of the acetyltransferase, is the primary determinant for menthyl acetate production.[14][15]

Table 1: Properties of Acetyl-CoA:(-)-Menthol Acetyltransferase from Mentha piperita

| Property | Value | Source |

|---|---|---|

| Subcellular Location | Cytosolic (Soluble) | [14][15] |

| Molecular Weight | ~37,000 Da | [14][15] |

| Optimal pH | ~9.0 | [14][15] |

| Apparent K_m_ for (-)-Menthol | 0.3 mM | [14][15] |

| Apparent Saturation for Acetyl-CoA | ~0.1 mM | [14][15] |

| Acyl Donor Specificity | Highly specific for Acetyl-CoA | [14][15] |

| Inhibitors | Thiol-directed reagents (e.g., p-hydroxymercuribenzoate), Diisopropylfluorophosphate |[14][15] |

Methodologies for Pathway Analysis

Elucidating the menthyl acetate pathway requires a combination of specialized biochemical and analytical techniques. The self-validating nature of these protocols ensures reproducibility and accuracy in research findings.

Experimental Workflow: From Plant to Product

A typical workflow for investigating the terminal acetylation step involves the isolation of the biosynthetic machinery, execution of enzymatic assays, and quantification of the resulting product.

Figure 3: Standard experimental workflow for analyzing acetyltransferase activity.

Protocol: Enzyme Assay for Acetyl-CoA:(-)-Menthol Acetyltransferase

This protocol describes a standard method for measuring the activity of the target enzyme in a soluble protein extract from mint glandular trichomes.

-

Preparation of Glandular Trichome Extract:

-

Harvest young, expanding peppermint leaves (12-20 days old), as they are most active in monoterpene biosynthesis.[18]

-

Isolate peltate glandular trichomes by gently abrading the leaf surfaces in an isolation buffer. A common method involves stirring leaves with glass beads.[3]

-

Separate the trichomes from leaf debris by filtration.

-

Homogenize the isolated trichomes and centrifuge at high speed (e.g., 100,000g) to pellet membranes and organelles. The resulting supernatant contains the soluble cytosolic enzymes, including the acetyltransferase.[14][15]

-

-

Assay Reaction Mixture (Example):

-

Prepare a reaction buffer (e.g., Tris-HCl, pH 9.0).

-

Add the soluble protein extract (supernatant).

-

Add substrates: (-)-menthol (often radiolabeled, e.g., [³H]menthol, for sensitive detection) and acetyl-CoA.[14]

-

Include Dithioerythritol (DTE) to maintain enzyme stability.[14]

-

Incubate the mixture at a controlled temperature (e.g., 30°C) for a defined period.

-

-

Product Extraction and Analysis:

-

Stop the reaction by adding an organic solvent (e.g., pentane or hexane).

-

Vortex vigorously to extract the nonpolar product, menthyl acetate, into the organic phase.

-

Analyze the organic phase. If a radiolabeled substrate was used, liquid scintillation counting can quantify the product. For non-radiolabeled assays, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for separation, identification, and quantification of menthyl acetate.[19][20][21]

-

Conclusion and Future Directions

The biosynthesis of menthyl acetate in Mentha species is a highly orchestrated, multi-step process culminating in the acetyl-CoA-dependent esterification of (-)-menthol. This terminal reaction, catalyzed by a specific acetyltransferase in the cytosol of glandular trichome cells, is a critical determinant of essential oil quality. A thorough understanding of this pathway, from the initial precursors to the final enzymatic step, provides a robust framework for metabolic engineering. Future research may focus on the molecular cloning and heterologous expression of the acetyltransferase gene to enable its detailed structural and functional characterization. Such efforts could pave the way for the targeted manipulation of mint plants or the development of microbial systems for the sustainable, high-yield production of this valuable natural ester.

References

-

Ah-Fong, A. M. R., & Judelson, H. S. (2021). Genetic Manipulation of Biosynthetic Pathways in Mint. Frontiers in Plant Science, 12, 687572. [Link]

-

Lange, B. M., & Turner, G. W. (2013). Biosynthetic pathways elucidated for the production of l-menthol in peppermint plants. ResearchGate. [Link]

-

Wikipedia contributors. (2024). Menthol. Wikipedia. [Link]

-

Kjonaas, R., Martinkus-Taylor, C., & Croteau, R. (1982). Metabolism of Monoterpenes: Conversion of l-Menthone to l-Menthol and d-Neomenthol by Stereospecific Dehydrogenases from Peppermint (Mentha piperita) Leaves. Plant Physiology, 69(5), 1013–1017. [Link]

-

PubChem. (n.d.). menthol biosynthesis. National Center for Biotechnology Information. [Link]

-

Croteau, R. B., Davis, E. M., Ringer, K. L., & Wildung, M. R. (2005). (-)-Menthol biosynthesis and molecular genetics. Naturwissenschaften, 92(12), 562–577. [Link]

-

Kjonaas, R., & Croteau, R. (1982). Metabolism of Monoterpenes: Conversion of l-Menthone to l-Menthol and d-Neomenthol by Stereospecific Dehydrogenases from Peppermint (Mentha piperita) Leaves. ResearchGate. [Link]

-

Kjonaas, R., Martinkus-Taylor, C., & Croteau, R. (1982). Metabolism of Monoterpenes: Conversion of l-Menthone to l-Menthol and d-Neomenthol by Stereospecific Dehydrogenases from Peppermint (Mentha piperita) Leaves. Semantic Scholar. [Link]

-

Fatimah, I., et al. (2020). Effectiveness of Menthyl Acetate Synthesis with Different Acetyl Groups Equivalent. AIP Publishing. [Link]

-

Croteau, R., & Hooper, C. L. (1978). Metabolism of Monoterpenes: Acetylation of (-)-Menthol by a Soluble Enzyme Preparation from Peppermint (Mentha piperita) Leaves. Plant Physiology, 61(5), 737–742. [Link]

-

Kjonaas, R., Martinkus-Taylor, C., & Croteau, R. (1982). Metabolism of Monoterpenes: Conversion of l-Menthone to l-Menthol and d-Neomenthol by Stereospecific Dehydrogenases from Peppermint (Mentha piperita) Leaves. Plant Physiology, 69(5), 1013–1017. [Link]

-

Mint Genomics Resource. (n.d.). Peppermint Terpenoid Biosynthesis. Washington State University. [Link]

-

Kovács, Z., et al. (2022). Inducing the Production of Secondary Metabolites by Foliar Application of Methyl Jasmonate in Peppermint. Molecules, 27(12), 3892. [Link]

-

Aprotosoaie, A. C., Gille, E., & Trifan, A. (2021). A Comprehensive Review of the Key Characteristics of the Genus Mentha, Natural Compounds and Biotechnological Approaches for Their Production. Molecules, 26(23), 7338. [Link]

-

Ringer, K. L., Davis, E. M., & Croteau, R. (2005). Monoterpene Metabolism. Cloning, Expression, and Characterization of Menthone Reductases from Peppermint. Plant Physiology, 137(3), 863–872. [Link]

-

Jahn, M. K., et al. (2021). Menthyl acetate. A new link in the chain of acetates studied with rotational spectroscopy. ResearchGate. [Link]

-

ResearchGate. (n.d.). Menthyl acetate conversion and product enantiomeric excess from transesterification reactions catalyzed by PestE wild type and mutants. ResearchGate. [Link]

-

Wikipedia contributors. (2023). Menthyl acetate. Wikipedia. [Link]

-

FooDB. (n.d.). Showing Compound (+)-Menthyl acetate (FDB006041). FooDB. [Link]

-

ResearchGate. (n.d.). The biosynthesis pathway of (−)‐menthol starting from geranyl diphosphate (GPP) in peppermint (Mentha piperita). ResearchGate. [Link]

-

Ah-Fong, A. M. R., & Judelson, H. S. (2021). Genetic Manipulation of Biosynthetic Pathways in Mint. PMC. [Link]

-

Dewick, P. M. (2002). The Acetate Pathway: Fatty Acids and Polyketides. In Medicinal Natural Products: A Biosynthetic Approach. John Wiley & Sons, Ltd. [Link]

-

Croteau, R., & Hooper, C. L. (1978). Metabolism of Monoterpenes: Acetylation of (—)-Menthol by a Soluble Enzyme Preparation from Peppermint (Mentha piperita) Leaves. PMC. [Link]

-

Frey, M., Gohr, S. T., & Köllner, T. G. (2025). Biosynthesis of biologically active terpenoids in the mint family (Lamiaceae). Natural Product Reports. [Link]

-

Croteau, R. (2004). Enzymes and Genes of Monoterpene and Sesquiterpene Biosynthesis in Peppermint and Other Mints. OSTI.GOV. [Link]

-

Frey, M., Gohr, S. T., & Köllner, T. G. (2025). Biosynthesis of biologically active terpenoids in the mint family (Lamiaceae). RSC Publishing. [Link]

-

ResearchGate. (n.d.). Specifications of the analytical method used to measure (−)-menthol, menthone, and menthyl acetate. ResearchGate. [Link]

-

BRENDA. (n.d.). Reaction Details. The Comprehensive Enzyme Information System. [Link]

-

Ma, T., et al. (2018). Engineering Saccharomyces cerevisiae for the production of the valuable monoterpene ester geranyl acetate. Microbial Cell Factories, 17(1), 83. [Link]

-

Slideshare. (n.d.). Production technology of Mint. Slideshare. [Link]

-

Kolosova, N., et al. (2001). Cellular and Subcellular Localization of S-Adenosyl-l-Methionine:Benzoic Acid Carboxyl Methyltransferase, the Enzyme Responsible for Biosynthesis of the Volatile Ester Methylbenzoate in Snapdragon Flowers. Plant Physiology, 126(3), 956–964. [Link]

-

ResearchGate. (n.d.). Menthyl acetate content in Mentha piperita L. plants grown under... ResearchGate. [Link]

-

Batool, I., et al. (2018). Extraction, Production and Analysis Techniques for Menthol: A review. International Scientific Organization. [Link]

-

Singh, M., et al. (2023). Improved Spectrophotometric Method for Fast and Accurate Quantitative Determination of Menthol in Essential Oils. ResearchGate. [Link]

-

LCGC International. (2022). Optimization of Determination Method of Cooling Agents in Cigarette Tipping Paper by Gas Chromatography. LCGC International. [Link]

-

Block, A. K., et al. (2020). The Acetate Pathway Supports Flavonoid and Lipid Biosynthesis in Arabidopsis. Plant Physiology, 184(1), 88–103. [Link]

-

Lin, J. P., et al. (2004). Effects of (-)-Menthol on Arylamine N-acetyltransferase Activity in Human Liver Tumor Cells. Anticancer Research, 24(5A), 2831–2837. [Link]

-

Wikipedia contributors. (2023). Acetyl-CoA C-acetyltransferase. Wikipedia. [Link]

-

Taylor & Francis. (n.d.). Acetyltransferase – Knowledge and References. Taylor & Francis. [Link]

-

Kolosova, N., et al. (2001). Cellular and subcellular localization of S-adenosyl-L-methionine:benzoic acid carboxyl methyltransferase, the enzyme responsible for biosynthesis of the volatile ester methylbenzoate in snapdragon flowers. PubMed. [Link]

Sources

- 1. Menthyl acetate - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Genetic Manipulation of Biosynthetic Pathways in Mint [frontiersin.org]

- 3. (-)-Menthol biosynthesis and molecular genetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Menthol - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Engineering Saccharomyces cerevisiae for the production of the valuable monoterpene ester geranyl acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. menthol biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Biosynthesis of biologically active terpenoids in the mint family (Lamiaceae) - Natural Product Reports (RSC Publishing) DOI:10.1039/D5NP00026B [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Monoterpene Metabolism. Cloning, Expression, and Characterization of Menthone Reductases from Peppermint - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolism of Monoterpenes: Conversion of l-Menthone to l-Menthol and d-Neomenthol by Stereospecific Dehydrogenases from Peppermint (Mentha piperita) Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] Metabolism of Monoterpenes: Conversion of l-Menthone to l-Menthol and d-Neomenthol by Stereospecific Dehydrogenases from Peppermint (Mentha piperita) Leaves. | Semantic Scholar [semanticscholar.org]

- 14. Metabolism of Monoterpenes: Acetylation of (-)-Menthol by a Soluble Enzyme Preparation from Peppermint (Mentha piperita) Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Metabolism of Monoterpenes: Acetylation of (—)-Menthol by a Soluble Enzyme Preparation from Peppermint (Mentha piperita) Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. Cellular and subcellular localization of S-adenosyl-L-methionine:benzoic acid carboxyl methyltransferase, the enzyme responsible for biosynthesis of the volatile ester methylbenzoate in snapdragon flowers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inducing the Production of Secondary Metabolites by Foliar Application of Methyl Jasmonate in Peppermint - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. iscientific.org [iscientific.org]

- 21. chromatographyonline.com [chromatographyonline.com]

The Sensory Blueprint of Menthyl Acetate: A Technical Guide to its Aroma, Flavor, and Cooling Profile

Introduction: Beyond the Mint Leaf

Menthyl acetate, the acetate ester of menthol, is a pivotal monoterpene in the landscape of aroma and flavor science.[1] Naturally present as a key constituent of peppermint oil (Mentha piperita), where it comprises 3-5% of the volatile oil, it contributes significantly to the characteristic scent and taste of mint.[1] While intrinsically linked to menthol, menthyl acetate possesses a more complex and nuanced sensory profile, making it a versatile ingredient in its own right. This guide provides an in-depth technical exploration of the sensory properties of menthyl acetate, designed for researchers, scientists, and drug development professionals. We will delve into its distinct aroma and flavor characteristics, the physiological mechanism behind its signature cooling sensation, and rigorous, field-proven methodologies for its sensory evaluation.

Chemical and Physical Properties: The Foundation of Sensation

A thorough understanding of menthyl acetate's sensory profile begins with its fundamental chemical and physical characteristics. These properties govern its volatility, solubility, and interaction with sensory receptors, ultimately shaping its perception.

| Property | Value | Source |

| Chemical Formula | C₁₂H₂₂O₂ | [1] |

| Molar Mass | 198.30 g/mol | [1] |

| Appearance | Colorless to pale yellow oily liquid | [2] |

| Boiling Point | 229–230 °C | [1] |

| Density | 0.92 g/mL | [1] |

| Flash Point | 77 °C | [1] |

| Solubility | Slightly soluble in water; miscible with alcohol and ether | [2] |

The predominant naturally occurring isomer is l-menthyl acetate, which is lauded for its clean, fresh mint notes and strong cooling effect.[3] Synthetic preparations often exist as a racemic mixture (dl-menthyl acetate), which may present a slightly different, crisper odor profile.

The Aroma and Flavor Profile: A Multifaceted Percept

Menthyl acetate's sensory signature is a complex interplay of minty, fruity, and herbaceous notes, coupled with a distinct cooling sensation. This multifaceted profile makes it a valuable component in a wide array of applications, from confectionery and beverages to fragrances and topical pharmaceuticals.[3][4]

Qualitative Sensory Descriptors

The aroma and flavor of menthyl acetate are often described using a rich lexicon of terms that highlight its departure from the sharper, more singular profile of menthol.

| Sensory Modality | Descriptors |

| Aroma (Odor) | Minty, fruity, herbaceous, cooling, sweet, tea-like, rose-like, woody, spicy, camphoraceous.[5][6][7] |

| Flavor (Taste) | Cooling, tea-like, fruity, minty.[6] |

At a concentration of 10.00 ppm in water, its taste is characterized as "Tea-like, cooling and fruity".[6] This complexity allows it to be used not only for its minty character but also to enhance fruity and floral notes in fragrance compositions.

Quantitative Sensory Data: A Research Opportunity

The absence of this data presents a clear research opportunity. A detailed protocol for determining these thresholds is provided in the "Experimental Protocols" section of this guide. However, typical usage levels in commercial products can provide an indirect measure of its potency:

| Product Category | Average Maximum Usage Level (ppm) |

| Baked Goods | 24 |

| Nonalcoholic Beverages | 5.5 |

| Chewing Gum | 5.2 |

(Source: The Good Scents Company, based on FEMA GRAS data)[3][5]

The Cooling Sensation: A Molecular Mechanism

The characteristic cooling sensation imparted by menthyl acetate is not a result of a temperature change but rather a direct chemical activation of a specific sensory receptor.[4] This physiological effect is primarily mediated by the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.

TRPM8 is a non-selective cation channel located in the plasma membrane of sensory neurons. When activated by cold temperatures (below ~26°C) or chemical agonists like menthol and menthyl acetate, the channel opens, allowing an influx of Na⁺ and Ca²⁺ ions. This influx depolarizes the neuron, generating an action potential that travels to the brain and is interpreted as a sensation of cold.

Caption: TRPM8 channel activation by menthyl acetate.

Experimental Protocols for Sensory Evaluation

To quantitatively and qualitatively characterize the sensory properties of menthyl acetate, rigorous and standardized methodologies are essential. The following protocols for Quantitative Descriptive Analysis (QDA) and Gas Chromatography-Olfactometry (GC-O) are provided as a framework for obtaining reliable and reproducible sensory data.

Protocol 1: Quantitative Descriptive Analysis (QDA)

Objective: To develop a comprehensive sensory profile of menthyl acetate, quantifying the intensities of its key aroma and flavor attributes.

Causality: QDA is chosen for its power to provide a detailed, multi-attribute "fingerprint" of a substance. Unlike simple consumer tests, it uses a trained panel as an analytical instrument, allowing for the deconstruction of a complex flavor into its component parts and the reliable quantification of their intensities. This is crucial for understanding how changes in concentration or matrix might affect the overall sensory experience.

Caption: Workflow for Quantitative Descriptive Analysis (QDA).

Methodology:

-

Panelist Selection and Training:

-

Recruit 10-12 individuals with prior experience in descriptive sensory analysis.

-

Screen for sensory acuity, particularly for minty, fruity, and cooling sensations.

-

Conduct a minimum of 20 hours of training. During this phase, the panel will collectively develop a lexicon of descriptive terms for menthyl acetate's aroma and flavor.

-

Provide reference standards for each descriptor (e.g., pure menthol for "minty," a specific fruit ester for "fruity").

-

Train panelists on the use of a 15-cm unstructured line scale anchored with "not perceptible" and "extremely strong."

-

-

Sample Preparation:

-

Prepare solutions of menthyl acetate in a neutral base (e.g., spring water, 5% sucrose solution) to minimize background flavors.

-

Concentrations should be chosen to span the perceptible range, informed by typical usage levels.

-

All samples must be prepared fresh and presented at a controlled, consistent temperature (e.g., 10°C).

-

Samples should be presented in opaque, lidded cups labeled with three-digit random codes to prevent bias.

-

-

Evaluation Procedure:

-

Conduct sessions in individual sensory booths under controlled lighting and ventilation.

-

Panelists evaluate samples one at a time, with a mandatory palate cleansing step between each (using unsalted crackers and purified water).

-

For evaluation, panelists will take a 10 mL sample, hold it in their mouth for 10 seconds, and then expectorate.

-

Immediately after expectorating, they will rate the intensity of each descriptor on the provided line scale using sensory data acquisition software.

-

-

Data Analysis:

-

Analyze the data using Analysis of Variance (ANOVA) to determine significant differences in attribute intensities across different concentrations.

-

Utilize Principal Component Analysis (PCA) to visualize the relationships between samples and attributes.

-

The final output is often presented as a "spider web" or "radar" plot, providing a visual fingerprint of the sensory profile.

-

Protocol 2: Gas Chromatography-Olfactometry (GC-O)

Objective: To identify the specific odor-active compounds in a sample containing menthyl acetate and to characterize their individual aroma contributions.

Causality: GC-O is the gold standard for linking specific chemical compounds to their perceived aroma.[2] A complex mixture may contain hundreds of volatile compounds, but only a fraction of these will be present at a concentration above their odor threshold. GC-O allows an analyst to smell the effluent from the gas chromatograph as compounds elute, pinpointing exactly which molecules are responsible for the aroma. This is invaluable for quality control, off-note identification, and understanding the nuances of a flavor profile.

Methodology:

-

Sample Preparation:

-

The choice of extraction method is critical and depends on the sample matrix. For a liquid sample, Headspace Solid-Phase Microextraction (HS-SPME) is a common choice as it is solvent-free and captures volatile compounds representative of the aroma perceived.

-

Select an SPME fiber coating appropriate for the polarity of menthyl acetate and other target analytes (e.g., DVB/CAR/PDMS).

-

Equilibrate the sample at a controlled temperature (e.g., 40°C) for a set time before exposing the fiber to the headspace.

-

-

GC-O System Configuration:

-

A gas chromatograph is equipped with a column suitable for separating flavor volatiles (e.g., a polar DB-WAX or a non-polar DB-5 column).

-

The column effluent is split between a chemical detector (e.g., Mass Spectrometer, MS, or Flame Ionization Detector, FID) and a heated olfactometry port.

-

The olfactometry port is supplied with humidified air to prevent nasal dehydration of the assessor.

-

-

Olfactometric Assessment:

-

A trained assessor (or panel of assessors, evaluating in sequence) sniffs the effluent from the olfactometry port throughout the chromatographic run.

-

The assessor records the retention time, duration, and a descriptor for each odor detected.

-

The intensity of each odor can also be recorded using a time-intensity device or verbal scale.

-

-

Data Analysis and Interpretation:

-

The olfactogram (a plot of odor events versus time) is aligned with the chromatogram from the chemical detector.

-

Odor-active peaks are identified by matching their retention times.

-

The identity of the compounds is confirmed using the MS data by comparison to a spectral library and/or by running a pure standard.

-

Techniques like Aroma Extract Dilution Analysis (AEDA) can be employed, where the sample is serially diluted and re-analyzed by GC-O. The highest dilution at which an odor is still detected provides a "Flavor Dilution (FD) factor," which is a measure of its odor potency.

-

Conclusion: A Versatile Tool in Sensory Science

Menthyl acetate is a compound of significant interest to the flavor, fragrance, and pharmaceutical industries. Its sensory profile, characterized by a unique blend of minty, fruity, and cooling notes, offers a more complex and nuanced alternative to menthol. While its qualitative characteristics are well-documented, a clear opportunity exists for the scientific community to establish definitive quantitative data, such as odor and taste thresholds. The robust methodologies of Quantitative Descriptive Analysis and Gas Chromatography-Olfactometry provide the necessary tools for a comprehensive sensory characterization. By understanding and applying these techniques, researchers and developers can fully leverage the unique sensory blueprint of menthyl acetate to create innovative and appealing products.

References

- 1. Menthyl acetate | C12H22O2 | CID 27867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. laevo-menthyl acetate, 2623-23-6 [thegoodscentscompany.com]

- 3. menthyl acetate racemic, 16409-45-3 [thegoodscentscompany.com]

- 4. menthyl acetate, 89-48-5 [thegoodscentscompany.com]

- 5. perfumersworld.com [perfumersworld.com]

- 6. tera.org [tera.org]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Thermochemical Properties of Menthyl Acetate

Introduction

Menthyl acetate (C₁₂H₂₂O₂), a naturally occurring monoterpene and the acetate ester of menthol, is a compound of significant interest across the pharmaceutical, flavor, and fragrance industries.[1][2] Its characteristic minty and fruity aroma, coupled with a cooling sensation, makes it a valuable ingredient.[3] For researchers, scientists, and drug development professionals, a thorough understanding of its thermochemical properties is paramount for applications ranging from ensuring process safety and optimizing reaction conditions to developing stable formulations and predicting the compound's behavior in biological systems.

Thermochemical data, such as the enthalpy of formation, heat capacity, and enthalpy of combustion, provide a quantitative measure of the energy stored within the molecule's chemical bonds and its energetic response to changes in temperature. This guide offers an in-depth exploration of the thermochemical landscape of Menthyl acetate. Recognizing the scarcity of publicly available experimental data for this specific molecule, this document serves a dual purpose: it consolidates the available estimated data while primarily providing a detailed, field-proven framework for the experimental determination of these critical parameters. The methodologies described herein are grounded in established principles of calorimetry and are designed to yield high-fidelity, trustworthy data essential for rigorous scientific and developmental work.

Section 1: Summary of Known Physical and Estimated Thermochemical Data

While comprehensive experimental thermochemical data for Menthyl acetate is not extensively published, its fundamental physical properties are well-documented. Furthermore, computational methods, such as the Joback group contribution method, provide useful estimations for its thermochemical properties. These estimations, while valuable for initial modeling, must be underscored as theoretical values that await experimental validation for mission-critical applications.[4]

Table 1: Physical and Estimated Thermochemical Properties of Menthyl Acetate

| Property | Value | Unit | Source(s) |

| Molecular Formula | C₁₂H₂₂O₂ | - | [5] |

| Molecular Weight | 198.30 | g/mol | [4][6] |

| CAS Number | 89-48-5 | - | [5] |

| Boiling Point | 228-229 | °C | [2] |

| Density | 0.922 | g/mL at 25 °C | [2] |

| Refractive Index | 1.447 | n20/D | [2] |

| Enthalpy of Formation (hf) (Joback Method) | -527.45 | kJ/mol | [4] |

| Enthalpy of Vaporization (hvap) (Joback Method) | 50.89 | kJ/mol | [4] |

| Enthalpy of Fusion (hfus) (Joback Method) | 20.08 | kJ/mol | [4] |

| Ideal Gas Heat Capacity (cpg) (Joback Method) | See Temp. Dependent Data | J/mol×K | [4] |

| Standard Gibbs Free Energy of Formation (gf) (Joback Method) | -177.17 | kJ/mol | [4] |

Section 2: Experimental Determination of Enthalpy of Formation (ΔfH°)